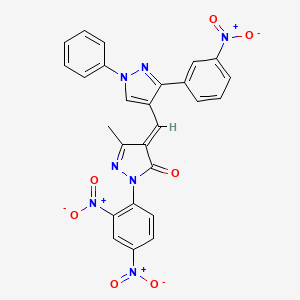
Isobutyryl-L-carnitine-d3 (chloride)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isobutyryl-L-carnitine-d3 (chloride) is a deuterium-labeled derivative of isobutyryl-L-carnitine. It is a natural four-carbon acylcarnitine involved in fatty acid oxidation and organic acid metabolism. This compound is often used as an internal standard for the quantification of isobutyryl-L-carnitine by gas chromatography or liquid chromatography-mass spectrometry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Isobutyryl-L-carnitine-d3 (chloride) is synthesized by incorporating stable heavy isotopes of hydrogen (deuterium) into the isobutyryl-L-carnitine molecule. The deuterium substitution is achieved through specific chemical reactions that replace hydrogen atoms with deuterium . The synthesis involves the reaction of isobutyryl chloride with L-carnitine in the presence of deuterated reagents under controlled conditions to ensure the incorporation of deuterium atoms .
Industrial Production Methods
The industrial production of isobutyryl-L-carnitine-d3 (chloride) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced chromatographic techniques to ensure the purity and consistency of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Isobutyryl-L-carnitine-d3 (chloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: The chloride ion can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions, amines, and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Isobutyryl-L-carnitine-d3 (chloride) has several scientific research applications:
Chemistry: Used as an internal standard in mass spectrometry for the quantification of isobutyryl-L-carnitine.
Biology: Involved in studies related to fatty acid oxidation and organic acid metabolism.
Medicine: Used in the diagnosis and monitoring of metabolic disorders such as isobutyryl-CoA dehydrogenase deficiency.
Industry: Employed in the development of pharmaceuticals and other biochemical research
Mécanisme D'action
Isobutyryl-L-carnitine-d3 (chloride) exerts its effects by participating in the fatty acid oxidation pathway. It acts as a carrier molecule, facilitating the transport of fatty acids into the mitochondria for β-oxidation. The deuterium labeling allows for precise quantification and tracking of the compound in metabolic studies .
Comparaison Avec Des Composés Similaires
Similar Compounds
Butyrylcarnitine: Similar in structure but differs in the position of the acyl group.
Glutarylcarnitine: Contains a longer carbon chain compared to isobutyryl-L-carnitine.
Propionylcarnitine: Has a shorter carbon chain than isobutyryl-L-carnitine.
Uniqueness
Isobutyryl-L-carnitine-d3 (chloride) is unique due to its deuterium labeling, which provides enhanced stability and allows for accurate quantification in mass spectrometry. This makes it particularly valuable in metabolic studies and diagnostic applications .
Propriétés
Formule moléculaire |
C11H22ClNO4 |
|---|---|
Poids moléculaire |
270.77 g/mol |
Nom IUPAC |
[(2R)-3-carboxy-2-(2-methylpropanoyloxy)propyl]-dimethyl-(trideuteriomethyl)azanium;chloride |
InChI |
InChI=1S/C11H21NO4.ClH/c1-8(2)11(15)16-9(6-10(13)14)7-12(3,4)5;/h8-9H,6-7H2,1-5H3;1H/t9-;/m1./s1/i3D3; |
Clé InChI |
FWUACOYFRJEMMP-WINMCZQPSA-N |
SMILES isomérique |
[2H]C([2H])([2H])[N+](C)(C)C[C@@H](CC(=O)O)OC(=O)C(C)C.[Cl-] |
SMILES canonique |
CC(C)C(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-[(3aS,9bR)-6-ethoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoic acid](/img/structure/B12419733.png)
![sodium;2,3-dihydroxypropyl [(2R)-1,1,2,3,3-pentadeuterio-2-hydroxy-3-pentadecanoyloxypropyl] phosphate](/img/structure/B12419735.png)









